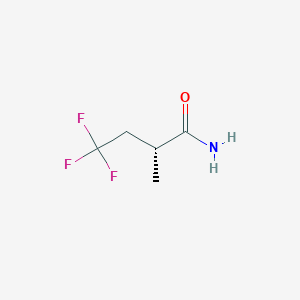![molecular formula C16H16N2O3S B12613484 1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione CAS No. 918146-60-8](/img/structure/B12613484.png)
1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-{[6-(4-Metiltiofen-2-il)piridin-3-il]oxi}etil)pirrolidina-2,5-diona es un compuesto orgánico complejo que presenta un núcleo de pirrolidina-2,5-diona, un anillo de piridina y un derivado de tiofeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2-{[6-(4-Metiltiofen-2-il)piridin-3-il]oxi}etil)pirrolidina-2,5-diona normalmente implica varios pasos:
Formación del núcleo de pirrolidina-2,5-diona: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.
Introducción del anillo de piridina: El anillo de piridina se puede introducir mediante una reacción de sustitución nucleófila, donde un derivado de piridina adecuado reacciona con el compuesto intermedio.
Adición del derivado de tiofeno: El derivado de tiofeno se puede unir mediante una reacción de acoplamiento, a menudo facilitada por un catalizador de paladio.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, la selección de alto rendimiento de las condiciones de reacción y técnicas avanzadas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2-{[6-(4-Metiltiofen-2-il)piridin-3-il]oxi}etil)pirrolidina-2,5-diona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El anillo de tiofeno se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: El anillo de piridina se puede reducir para formar derivados de piperidina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, particularmente en los anillos de piridina y tiofeno.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio o gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución en condiciones básicas o ácidas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del anillo de tiofeno puede producir sulfóxidos o sulfonas, mientras que la reducción del anillo de piridina puede producir derivados de piperidina.
Aplicaciones Científicas De Investigación
1-(2-{[6-(4-Metiltiofen-2-il)piridin-3-il]oxi}etil)pirrolidina-2,5-diona tiene varias aplicaciones de investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede tener potencial como molécula bioactiva, con aplicaciones en el descubrimiento y desarrollo de fármacos.
Medicina: Podría investigarse por sus propiedades terapéuticas, como actividades antiinflamatorias o anticancerígenas.
Industria: El compuesto puede encontrar uso en el desarrollo de nuevos materiales, como polímeros o catalizadores.
Mecanismo De Acción
El mecanismo de acción de 1-(2-{[6-(4-Metiltiofen-2-il)piridin-3-il]oxi}etil)pirrolidina-2,5-diona dependería de su aplicación específica. Por ejemplo, si se usa como fármaco, podría interactuar con objetivos moleculares específicos como enzimas o receptores, modulando su actividad. Las vías involucradas podrían incluir la inhibición de la actividad enzimática, la modulación de la señalización del receptor o la interacción con el ADN o el ARN.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de pirrolidina-2,5-diona: Estos compuestos comparten el núcleo de pirrolidina-2,5-diona y pueden tener actividades biológicas similares.
Derivados de tiofeno: Los compuestos que contienen el anillo de tiofeno son conocidos por sus diversas actividades biológicas y aplicaciones en ciencia de materiales.
Derivados de piridina: Estos compuestos son ampliamente utilizados en química medicinal debido a su capacidad de interactuar con varios objetivos biológicos.
Singularidad
1-(2-{[6-(4-Metiltiofen-2-il)piridin-3-il]oxi}etil)pirrolidina-2,5-diona es único debido a la combinación de sus características estructurales, que pueden conferir actividades biológicas y propiedades químicas distintas. La presencia de los grupos tiofeno, piridina y pirrolidina-2,5-diona en una sola molécula permite una amplia gama de posibles interacciones y aplicaciones.
Propiedades
Número CAS |
918146-60-8 |
|---|---|
Fórmula molecular |
C16H16N2O3S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
1-[2-[6-(4-methylthiophen-2-yl)pyridin-3-yl]oxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H16N2O3S/c1-11-8-14(22-10-11)13-3-2-12(9-17-13)21-7-6-18-15(19)4-5-16(18)20/h2-3,8-10H,4-7H2,1H3 |
Clave InChI |
GZVKGAHSKNGCRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1)C2=NC=C(C=C2)OCCN3C(=O)CCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




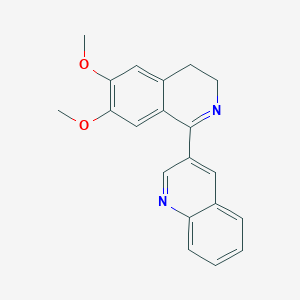
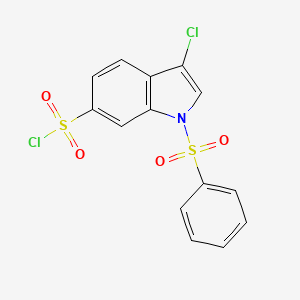
![Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B12613445.png)
![N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide](/img/structure/B12613461.png)
![Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate](/img/structure/B12613468.png)
![N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide](/img/structure/B12613469.png)

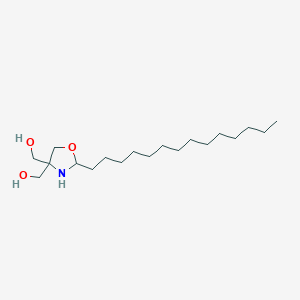
![4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12613480.png)
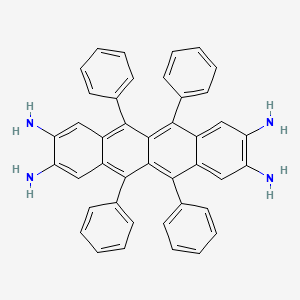
![N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B12613495.png)
